molecular formula C24H16N6O B14222190 4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one CAS No. 627541-05-3

4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one

Cat. No.: B14222190
CAS No.: 627541-05-3
M. Wt: 404.4 g/mol
InChI Key: QRPNONXEGXWBRV-UHFFFAOYSA-N
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Description

4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, materials science, and coordination chemistry. This particular compound is characterized by the presence of two bipyridine moieties attached to a pyrimidinone core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one typically involves multi-step organic synthesis. One common method includes the condensation of 2,2’-bipyridine with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of Lewis acids or bases can facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine moieties can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.

Scientific Research Applications

4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.

    4,6-Diphenyl-2,2’-bipyridine: Another bipyridine derivative with phenyl groups, used in similar applications.

    Pyrido[2,3-d]pyrimidines: A class of compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

4,6-Di([2,2’-bipyridin]-6-yl)pyrimidin-2(1H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

627541-05-3

Molecular Formula

C24H16N6O

Molecular Weight

404.4 g/mol

IUPAC Name

4,6-bis(6-pyridin-2-ylpyridin-2-yl)-1H-pyrimidin-2-one

InChI

InChI=1S/C24H16N6O/c31-24-29-22(20-11-5-9-18(27-20)16-7-1-3-13-25-16)15-23(30-24)21-12-6-10-19(28-21)17-8-2-4-14-26-17/h1-15H,(H,29,30,31)

InChI Key

QRPNONXEGXWBRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC(=NC(=O)N3)C4=CC=CC(=N4)C5=CC=CC=N5

Origin of Product

United States

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